molecular formula C9H8N4O4 B5634997 5,5'-methylenedi(4,6-pyrimidinediol)

5,5'-methylenedi(4,6-pyrimidinediol)

Cat. No.: B5634997
M. Wt: 236.18 g/mol
InChI Key: JCEZFUFDNNSQDQ-UHFFFAOYSA-N
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Description

5,5'-Methylenedi(4,6-pyrimidinediol) is a dimeric pyrimidine derivative comprising two 4,6-pyrimidinediol moieties linked by a methylene (-CH₂-) bridge. The methylene bridge likely enhances molecular rigidity and intermolecular interactions compared to monomeric analogs, making it a candidate for ligand design or supramolecular assembly .

Properties

IUPAC Name

4-hydroxy-5-[(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O4/c14-6-4(7(15)11-2-10-6)1-5-8(16)12-3-13-9(5)17/h2-3H,1H2,(H2,10,11,14,15)(H2,12,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEZFUFDNNSQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)CC2=C(N=CNC2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Differences :

  • 5-Methylpyrimidine-4,6-diol (C₅H₆N₂O₂) features a single pyrimidine ring with hydroxyl groups at positions 4 and 6 and a methyl group at position 5 .
  • In contrast, 5,5'-methylenedi(4,6-pyrimidinediol) contains two pyrimidine rings connected via a methylene bridge, enabling dimeric interactions.

Physical and Chemical Properties :

  • The methyl substituent in 5-methylpyrimidine-4,6-diol reduces solubility in polar solvents compared to unsubstituted 4,6-pyrimidinediol due to increased hydrophobicity.
  • Melting points for pyrimidinediol derivatives vary significantly; for example, 4,6-pyrimidinediamine hemisulfate melts at 99.5–101.5°C , while data for the methyl-substituted analog is unreported.

Bioactivity :

  • No direct bioactivity data exists for 5-methylpyrimidine-4,6-diol, but hydroxyl-rich pyrimidines are often explored as enzyme inhibitors or antioxidants .

Bridged Pyrimidine Derivatives

Example : 5,5'-(1,4-Phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) :

  • Structural Features : A phenyl bridge replaces the methylene group, and thiouracil moieties introduce sulfur atoms.
  • Impact on Properties : The aromatic bridge enhances π-π stacking interactions, while sulfur atoms increase electron-withdrawing effects, altering redox behavior and ligand-binding affinity compared to hydroxyl-rich analogs.

Bioactive Conjugates: Spinorphin-Hydantoin Derivatives

Key Findings from :

  • Spinorphin peptides conjugated to 5,5′-dimethyl or diphenylhydantoin exhibit anticonvulsant activity via intermolecular hydrogen bonding and aromatic interactions .
  • Unlike these conjugates, 5,5'-methylenedi(4,6-pyrimidinediol) lacks a peptide backbone but shares hydroxyl groups that could mimic hydantoin’s hydrogen-bonding pharmacophore.

Data Tables

Table 1: Molecular and Physical Properties of Selected Pyrimidinediol Derivatives

Compound Molecular Formula Molecular Weight CAS RN Melting Point (°C) Purity Reference
5-Methylpyrimidine-4,6-diol C₅H₆N₂O₂ 126.115 18337-63-8 Not reported N/A
4,6-Pyrimidinediamine hemisulfate C₄H₈N₄O₂S 192.19 Not provided 99.5–101.5 97%
Spinorphin-hydantoin conjugate Complex ~800–1000 Not provided Not reported >95%

Table 2: Bioactivity Comparison

Compound Type Bioactivity Study Model Reference
Spinorphin-hydantoin conjugates Anticonvulsant, antimicrobial, antioxidant In vitro assays
5-Methylpyrimidine-4,6-diol Not reported N/A N/A

Research Findings and Discussion

  • Structural Flexibility vs. Rigidity: The methylene bridge in 5,5'-methylenedi(4,6-pyrimidinediol) may facilitate dimerization or polymerization, unlike monomeric analogs like 5-methylpyrimidine-4,6-diol. This could enhance its utility in materials science (e.g., as a ligand for metal-organic frameworks) .
  • Bioactivity Potential: Hydantoin conjugates demonstrate that hydrogen-bonding groups are critical for anticonvulsant activity . The diol groups in 5,5'-methylenedi(4,6-pyrimidinediol) could similarly interact with neurological targets, warranting pharmacological screening.

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